Cas no 17628-73-8 ((R)-1,1,1-trifluoropropan-2-ol)
(R)-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Propanol, 1,1,1-trifluoro-, (2R)-
- (2R)-1,1,1-trifluoropropan-2-ol
- (R)-1,1,1-TRIFLUORO-2-PROPANOL
- (R)-1,1,1-TRIFLUOROPROPAN-2-OL
- (R)-1,1,1-TRIFLUOROISOPROPANOL
- (R)-1,1,1-TRIFLUOROPROPAN-2-OL(WXFC0140)
- (R)-1,1,1-Trifluoro-2-propanol 97%
- (R)-1,1,1-Trifluoro-propan-2-ol
- DB-405917
- CS-0047167
- W16425
- (2R)-1,1,1-trifluoropropane-2-ol
- AKOS017343716
- MFCD06797330
- SCHEMBL4922
- (R)-1,1,1-Trifluoro-2-propanol, 97%
- 17628-73-8
- EN300-1937945
- (2R)-1,1,1-Trifluoro-2-propanol
- MS-20783
- (R)-1,1,1-trifluoropropan-2-ol
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- MDL: MFCD06797330
- Inchi: 1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m1/s1
- InChI Key: GILIYJDBJZWGBG-UWTATZPHSA-N
- SMILES: FC([C@@H](C)O)(F)F
Computed Properties
- Exact Mass: 114.02925
- Monoisotopic Mass: 114.02924926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 57.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Flash Point: Fahrenheit: 64.4 ° f < br / > Celsius: 18 ° C < br / >
- PSA: 20.23
- Optical Activity: [α]22/D +8.3°, c = 1% in chloroform
(R)-1,1,1-trifluoropropan-2-ol Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H315-H319-H335
- Warning Statement: P210-P261-P305+P351+P338
- Hazardous Material transportation number:UN 1987BE 3 / PGII
- WGK Germany:3
- Hazard Category Code: 11-36/37/38
- Safety Instruction: 16-26-33
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Hazardous Material Identification:
- Storage Condition:2-8°C
(R)-1,1,1-trifluoropropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I167959-100mg |
(R)-1,1,1-trifluoropropan-2-ol |
17628-73-8 | 97% | 100mg |
¥1022.90 | 2023-09-02 | |
| Chemenu | CM336925-25g |
(2R)-1,1,1-trifluoropropan-2-ol |
17628-73-8 | 95%+ | 25g |
$4417 | 2021-08-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 776998-100MG |
(<I>R</I>)-1,1,1-Trifluoro-2-propanol |
17628-73-8 | 100mg |
¥1174.6 | 2023-11-21 | ||
| TRC | A751888-10mg |
(R)-1,1,1-trifluoropropan-2-ol |
17628-73-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A751888-50mg |
(R)-1,1,1-trifluoropropan-2-ol |
17628-73-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A751888-100mg |
(R)-1,1,1-trifluoropropan-2-ol |
17628-73-8 | 100mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R920026-100mg |
(R)-1,1,1-Trifluoro-2-propanol |
17628-73-8 | 97% | 100mg |
¥810.90 | 2022-10-10 | |
| Apollo Scientific | PC01525-250mg |
(2R)-1,1,1-Trifluoropropan-2-ol |
17628-73-8 | 97% | 250mg |
£125.00 | 2025-02-19 | |
| Apollo Scientific | PC01525-1g |
(2R)-1,1,1-Trifluoropropan-2-ol |
17628-73-8 | 97% | 1g |
£200.00 | 2025-02-19 | |
| Ambeed | A511893-100mg |
(R)-1,1,1-Trifluoropropan-2-ol |
17628-73-8 | 98% | 100mg |
$21.0 | 2024-04-22 |
(R)-1,1,1-trifluoropropan-2-ol Suppliers
(R)-1,1,1-trifluoropropan-2-ol Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (R)-1,1,1-trifluoropropan-2-ol
Introduction to (R)-1,1,1-trifluoropropan-2-ol and Its Significance in Modern Chemical Research
(R)-1,1,1-trifluoropropan-2-ol, with the CAS number 17628-73-8, is a fluorinated alcohol that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in the development of innovative therapeutic agents and advanced materials. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in drug design.
The molecular structure of (R)-1,1,1-trifluoropropan-2-ol consists of a propane backbone with three fluorine atoms attached to the first carbon atom and a hydroxyl group on the second carbon. This configuration imparts distinct physicochemical properties that make it an attractive intermediate in synthetic chemistry. The presence of fluorine atoms not only influences the electronic distribution within the molecule but also affects its interaction with biological targets. These characteristics have been extensively studied in recent years, leading to new insights into its potential applications.
In recent years, there has been a surge in research focused on the development of chiral fluorinated compounds due to their importance in asymmetric synthesis and drug discovery. The enantiomerically pure form of (R)-1,1,1-trifluoropropan-2-ol is particularly valuable for creating enantiomerically enriched drugs that exhibit improved pharmacological profiles. Studies have demonstrated that fluorinated alcohols can serve as effective chiral auxiliaries or ligands in catalytic processes, facilitating the synthesis of complex molecules with high enantioselectivity.
One of the most compelling aspects of (R)-1,1,1-trifluoropropan-2-ol is its utility in medicinal chemistry. The compound's ability to act as a building block for more complex structures has been exploited in the design of novel pharmaceuticals targeting various diseases. For instance, researchers have utilized derivatives of this compound to develop potent inhibitors of enzymes involved in metabolic pathways relevant to cancer and inflammation. The fluorine atoms enhance the binding affinity of these inhibitors to their target proteins, leading to more effective therapeutic outcomes.
The synthesis of (R)-1,1,1-trifluoropropan-2-ol has also been refined through recent advancements in synthetic methodologies. Techniques such as asymmetric hydrogenation and enzymatic resolution have enabled the production of high-purity enantiomerically pure forms of this compound. These methods are not only efficient but also environmentally friendly, aligning with the growing emphasis on sustainable chemistry practices. The ability to produce this compound with high enantiomeric purity is crucial for applications where chirality plays a critical role.
Another area where (R)-1,1,1-trifluoropropan-2-ol has shown promise is in materials science. Fluorinated alcohols are known for their unique surface properties and thermal stability, making them suitable for use in advanced polymers and coatings. Researchers have explored its incorporation into polymeric matrices to enhance material performance under extreme conditions. The presence of fluorine atoms imparts hydrophobicity and chemical resistance, which are highly desirable properties for applications ranging from aerospace materials to biomedical implants.
The biological activity of (R)-1,1,1-trifluoropropan-2-ol has also been investigated in detail. Studies have revealed that this compound can interact with various biological targets due to its ability to form hydrogen bonds and hydrophobic interactions. These interactions are critical for modulating biological processes at the molecular level. For example, researchers have found that derivatives of this compound can inhibit the activity of certain enzymes by binding to their active sites. This mechanism has been exploited in the development of drugs that target neurological disorders and infectious diseases.
In conclusion, (R)-1,1,1-trifluoropropan-2-ol (CAS no 17628-73-8) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features and functional properties make it an invaluable tool for researchers seeking to develop innovative therapeutics and advanced materials. As our understanding of fluorinated compounds continues to evolve, it is likely that new applications for (R)-1,1,1-trifluoropropan-2-ol will emerge, further solidifying its importance in modern chemical research.
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